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molecular formula C7H6F3NO B183798 2,4,5-Trifluoro-3-methoxyaniline CAS No. 114214-45-8

2,4,5-Trifluoro-3-methoxyaniline

Cat. No. B183798
M. Wt: 177.12 g/mol
InChI Key: SESHQEGOVPUXAH-UHFFFAOYSA-N
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Patent
US04997943

Procedure details

50 ml of water and 200 ml of concentrated sulfuric acid were added to 84.4 g (0.42 mole) of 2-amino-4-methoxy-3,5,6-trifluorobenzonitrile (XX) [prepared as described in Step (E2) above]. The mixture was then stirred at 100° C. for 1 hour, after which 150 ml of water were added thereto, and the mixture was stirred at 110°-120° C. for a further 2 hours. The reaction mixture was then allowed to stand to cool to room temperature, after which it was poured into ice-water and neutralized with potassium carbonate. The crystalline substance which precipitated was extracted with ethyl acetate; the extract was washed with water and dried over anhydrous sodium sulfate; and the solvent was removed by evaporation under reduced pressure to afford 57.6 g of 3-methoxy-2,4,5-trifluoroaniline (XXIII) as colorless needles melting at 45°-47° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
2-amino-4-methoxy-3,5,6-trifluorobenzonitrile
Quantity
84.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:14]([F:15])=[C:13]([O:16][CH3:17])[C:12]([F:18])=[C:11]([F:19])[C:8]=1C#N.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:17][O:16][C:13]1[C:14]([F:15])=[C:7]([CH:8]=[C:11]([F:19])[C:12]=1[F:18])[NH2:6] |f:2.3.4|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-amino-4-methoxy-3,5,6-trifluorobenzonitrile
Quantity
84.4 g
Type
reactant
Smiles
NC1=C(C#N)C(=C(C(=C1F)OC)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 110°-120° C. for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The crystalline substance which precipitated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
and the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(=C(N)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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